4-(2-Hydroxyethylamino)butanenitrile

Description

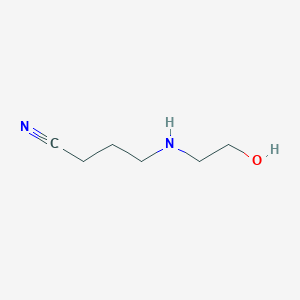

4-(2-Hydroxyethylamino)butanenitrile (CAS: 143944-85-8) is a nitrile derivative with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . Its structure consists of a four-carbon butanenitrile backbone substituted with a 2-hydroxyethylamino group at the fourth carbon. This compound is notable for its polar functional groups (nitrile and hydroxyl), which influence its solubility and reactivity.

Properties

IUPAC Name |

4-(2-hydroxyethylamino)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-3-1-2-4-8-5-6-9/h8-9H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFYEQNELYYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.

From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P₄O₁₀).

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles.

Industrial Production Methods

Industrial production of 4-(2-Hydroxyethylamino)butanenitrile typically involves the ammoxidation of butanol. This process involves the reaction of butanol with ammonia and oxygen to form the nitrile compound .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-(2-Hydroxyethylamino)butanenitrile can undergo oxidation reactions to form corresponding oxo compounds.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyethylamino group can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like LiAlH₄ and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Oxo compounds such as aldehydes or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2-Hydroxyethylamino)butanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethylamino)butanenitrile involves its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyethylamino group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

4-(Dimethylamino)butanenitrile (CAS: 13989-82-7)

- Structure: A dimethylamino group replaces the hydroxyethylamino moiety.

- Molecular Formula : C₆H₁₂N₂; Molecular Weight : 112.17 g/mol .

- Key Differences : The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity compared to the target compound. This may enhance lipophilicity, making it more suitable for hydrophobic reaction environments.

4-(Methylthio)butanenitrile

- Structure: Features a methylthio (-SMe) substituent instead of hydroxyethylamino.

- Key Differences: The thioether group introduces sulfur, which can participate in nucleophilic reactions.

4-(Dimethylamino)-2-(phenylsulfonyl)butanenitrile (CAS: 1391906-42-5)

- Structure : Incorporates a phenylsulfonyl group at the second carbon.

- Molecular Formula : C₁₂H₁₆N₂O₂S; Molecular Weight : 252.34 g/mol .

- Key Differences : The sulfonyl group is strongly electron-withdrawing, increasing acidity and reactivity toward nucleophiles. This contrasts with the hydroxyl group in the target compound, which is electron-donating.

Structural and Functional Group Impact

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Polarity | Reactivity |

|---|---|---|---|---|---|---|

| 4-(2-Hydroxyethylamino)butanenitrile | 143944-85-8 | C₆H₁₂N₂O | 128.17 | -NHCH₂CH₂OH | High | Hydroxyl-mediated H-bonding; nitrile reactivity |

| 4-(Dimethylamino)butanenitrile | 13989-82-7 | C₆H₁₂N₂ | 112.17 | -N(CH₃)₂ | Moderate | Basic amino group; nucleophilic nitrile |

| 4-(Methylthio)butanenitrile | Not provided | C₅H₉NS | ~115.2 | -SCH₃ | Low | Thioether oxidation; nitrile stability |

| 4-(Dimethylamino)-2-(phenylsulfonyl)butanenitrile | 1391906-42-5 | C₁₂H₁₆N₂O₂S | 252.34 | -N(CH₃)₂; -SO₂Ph | High | Sulfonyl-mediated electrophilicity |

Biological Activity

4-(2-Hydroxyethylamino)butanenitrile, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : C6H14N2O

- Molecular Weight : 130.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl and amino groups contribute to its hydrophilicity, enhancing its solubility in biological systems.

Key Mechanisms:

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could bind to neurotransmitter receptors, influencing signaling pathways in the nervous system.

Pharmacological Effects

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from damage due to neurotoxins.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal death following exposure to neurotoxic agents. The compound was found to lower levels of reactive oxygen species (ROS) and enhance the expression of neuroprotective genes.

-

Antioxidant Assays :

- In vitro assays revealed that the compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.